molecular formula 384.48 B608513 LEI105 CAS No. 1800327-36-9

LEI105

Numéro de catalogue B608513
Numéro CAS: 1800327-36-9
Poids moléculaire: 0.0
Clé InChI: XDHONXIOZAUYDB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

LEI105 is a potent, highly selective, and reversible dual DAGL-α/DAGL-β inhibitor. Diacylglycerol lipase (DAGL)-α and -β are enzymes responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).

Applications De Recherche Scientifique

Inhibition of Diacylglycerol Lipase in Neurons

LEI105 has been identified as a potent, highly selective, and reversible dual inhibitor of Diacylglycerol lipase-α and -β (DAGL-α/β) in neurons. This inhibition plays a crucial role in modulating the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) in neuronal cells. LEI105's targeted action does not affect other enzymes involved in endocannabinoid metabolism and lacks affinity for the cannabinoid CB1 receptor. It effectively reduces 2-AG levels in Neuro2A cells and modulates cannabinoid CB1-receptor-mediated short-term synaptic plasticity in a mouse hippocampal slice model. This finding is significant for studying the function of DAGLs in an acute and temporal fashion in neurons (Baggelaar et al., 2015).

Role in Prognosis of Clear-Cell Renal Cell Carcinoma

In the realm of oncology, particularly in clear-cell renal cell carcinoma (ccRCC), LEI105 (referred to as CD105 in this context) serves as a novel and independent prognostic marker. The expression of tumoral CD105 positively correlates with clinicopathological factors such as nuclear grade, tumor stage, and Leibovitch score, and is an independent predictor of poor overall survival in patients with ccRCC following curative resection (Saroufim et al., 2014).

Expression in Malignant Müllerian Mixed Tumors and Adenosarcomas

LEI105's expression is also observed in various uterine tumors, including malignant Müllerian mixed tumors (MMMT) and müllerian adenosarcomas. The presence of CD10, which is a marker often associated with LEI105, is indicative of the characteristics of müllerian system-derived neoplastic mesenchymal cells. This suggests its broader application in diagnosing and understanding the pathogenesis of these types of tumors (Mikami et al., 2002).

Therapeutic Target for Sarcomas

In the study of sarcomas, CD105 (LEI105) is identified as a potential therapeutic target. Its expression in various sarcoma histologies and tumor vasculature suggests that targeting CD105 could be a rational antiangiogenic approach, especially in conditions like angiosarcomas. This exploration has led to the development of clinical trials utilizing CD105 targeting treatments in soft tissue sarcomas, showcasing its potential in therapeutic applications (Fritchie et al., 2013).

Propriétés

Numéro CAS

1800327-36-9

Nom du produit

LEI105

Formule moléculaire

384.48

Poids moléculaire

0.0

Nom IUPAC

1-[6-(4-methylphenyl)-[1,3]oxazolo[4,5-b]pyridin-2-yl]-6-phenylhexan-1-one

InChI

InChI=1S/C25H24N2O2/c1-18-12-14-20(15-13-18)21-16-23-24(26-17-21)27-25(29-23)22(28)11-7-3-6-10-19-8-4-2-5-9-19/h2,4-5,8-9,12-17H,3,6-7,10-11H2,1H3

Clé InChI

XDHONXIOZAUYDB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC3=C(N=C2)N=C(O3)C(=O)CCCCCC4=CC=CC=C4

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

LEI105;  LEI-105;  LEI 105; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LEI105
Reactant of Route 2
LEI105
Reactant of Route 3
Reactant of Route 3
LEI105
Reactant of Route 4
Reactant of Route 4
LEI105
Reactant of Route 5
Reactant of Route 5
LEI105
Reactant of Route 6
Reactant of Route 6
LEI105

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.